REACTION_CXSMILES
|
[H-].[Na+].[SH:3][CH2:4][CH2:5][OH:6].CN(C)C=[N:10][S:11]([C:14]1[CH:19]=[CH:18][C:17](F)=[C:16]([F:21])[CH:15]=1)(=[O:13])=[O:12]>CN(C=O)C>[OH:6][CH2:5][CH2:4][S:3][C:17]1[CH:18]=[CH:19][C:14]([S:11]([NH2:10])(=[O:13])=[O:12])=[CH:15][C:16]=1[F:21] |f:0.1|
|
Name
|
|
Quantity
|
1.11 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
petroleum ether
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
SCCO
|
Name
|
N,N-Dimethyl-N'-(3,4-difluorobenzenesulfonyl)formamidine
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CN(C=NS(=O)(=O)C1=CC(=C(C=C1)F)F)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
After an additional hour of stirring the solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
DMF was removed in vacuo
|
Type
|
ADDITION
|
Details
|
the residue was treated with 100 ml of 10% NaOH
|
Type
|
EXTRACTION
|
Details
|
extracted with ethylacetate (2×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Removal of solvent
|
Type
|
WAIT
|
Details
|
left 3 g of a white solid which when
|
Type
|
CUSTOM
|
Details
|
recrystallized from butyl chloride
|
Name
|
|
Type
|
|
Smiles
|
OCCSC1=C(C=C(C=C1)S(=O)(=O)N)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |